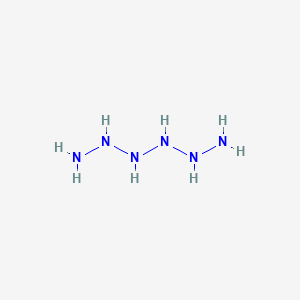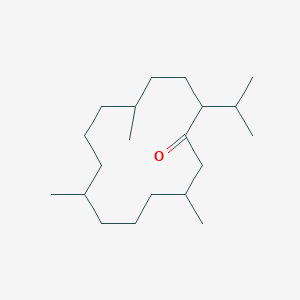
5,9,13-Trimethyl-2-(propan-2-yl)cyclotetradecan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,9,13-Trimethyl-2-(propan-2-yl)cyclotetradecan-1-one is a chemical compound known for its unique structure and properties It belongs to a class of organic compounds characterized by a cyclotetradecane ring with various substituents, including methyl and isopropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,9,13-Trimethyl-2-(propan-2-yl)cyclotetradecan-1-one typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes include:
Aldol Condensation: This reaction involves the condensation of aldehydes or ketones with a base catalyst to form β-hydroxy ketones, which can be further dehydrated to form α,β-unsaturated ketones.
Cyclization Reactions: The formation of the cyclotetradecane ring can be achieved through intramolecular cyclization reactions, often using strong acids or bases as catalysts.
Substitution Reactions: Introduction of methyl and isopropyl groups can be accomplished through nucleophilic substitution reactions, where appropriate alkyl halides are used as reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. Key steps include:
Catalytic Hydrogenation: This step is used to reduce unsaturated intermediates to saturated compounds.
Purification: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5,9,13-Trimethyl-2-(propan-2-yl)cyclotetradecan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Strong acids or bases for cyclization, metal catalysts for hydrogenation.
Major Products Formed
Alcohols: Formed through reduction of the ketone group.
Carboxylic Acids: Formed through oxidation of the compound.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
5,9,13-Trimethyl-2-(propan-2-yl)cyclotetradecan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5,9,13-Trimethyl-2-(propan-2-yl)cyclotetradecan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function and signaling pathways.
Altering Cellular Processes: Affecting cellular metabolism, proliferation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,9,13-Trimethyl-2-(propan-2-yl)cyclotetradeca-2,4,8,12-tetraen-1-ol: A related compound with a similar structure but different functional groups.
N,2,3-trimethyl-2-(propan-2-yl)butanamide: Another compound with similar substituents but a different core structure.
Uniqueness
5,9,13-Trimethyl-2-(propan-2-yl)cyclotetradecan-1-one is unique due to its specific arrangement of methyl and isopropyl groups on the cyclotetradecane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications and research purposes.
Propriétés
Numéro CAS |
41436-99-1 |
|---|---|
Formule moléculaire |
C20H38O |
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
5,9,13-trimethyl-2-propan-2-ylcyclotetradecan-1-one |
InChI |
InChI=1S/C20H38O/c1-15(2)19-13-12-17(4)10-6-8-16(3)9-7-11-18(5)14-20(19)21/h15-19H,6-14H2,1-5H3 |
Clé InChI |
FKDHEQAQZBXRJQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(CCC(C(=O)CC(CCC1)C)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


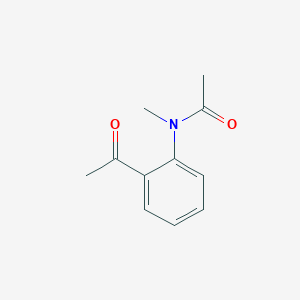
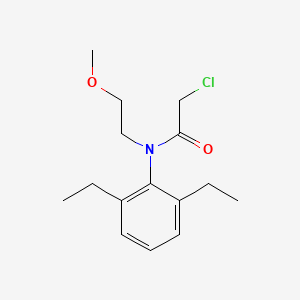

![Ethyl {cyano[2-(3-nitrophenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14658830.png)
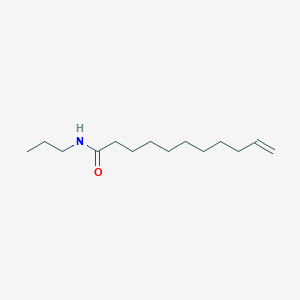
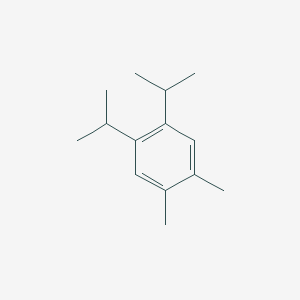

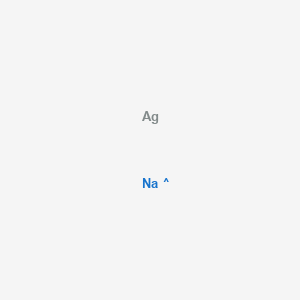
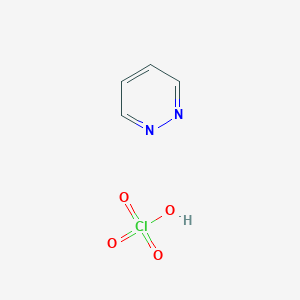
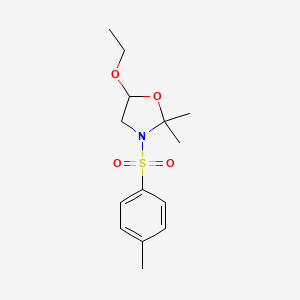
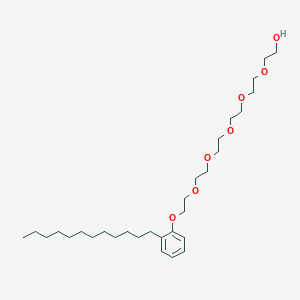
![1,1'-Oxybis[4-(1,1-diethoxyethyl)benzene]](/img/structure/B14658894.png)

